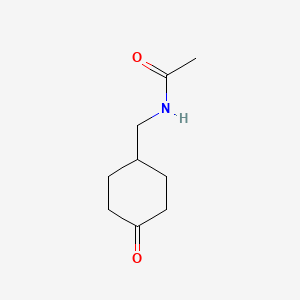

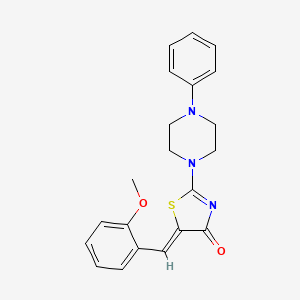

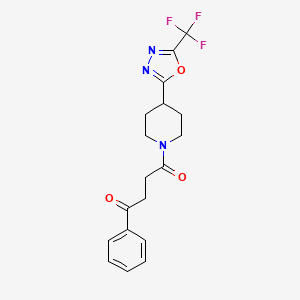

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This molecule is a synthetic derivative of imidazole and has shown promising results in several studies. In

Scientific Research Applications

Hindered Phenolic Aminothiazoles Synthesis and Biological Activity

A study by Vyjayanthy Satheesh et al. (2017) investigated the synthesis of hindered phenolic aminothiazoles, demonstrating their potential in inhibiting carbohydrate hydrolyzing enzymes. While not directly mentioning the specific chemical, the research illustrates the broader context of aminothiazole derivatives' applications in pharmacology, particularly in diabetes management due to their α-glucosidase and α-amylase inhibitory activities. These compounds also showed significant antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Vyjayanthy Satheesh et al., 2017).

Structural Analysis of Methylated and Unmethylated Nitrophenyl Lophines

Research by Diana Yanover and M. Kaftory (2009) focused on the structural aspects of nitrophenyl lophine derivatives, providing insight into the impact of methyl groups on the molecular conformation and packing of these compounds. This study highlights the importance of structural modifications in designing compounds with desired physical and chemical properties, which is relevant for material science and drug design (Yanover & Kaftory, 2009).

Thieno[2,3-b]-Thiophene Derivatives Synthesis

Y. Mabkhot, Nabila Abd Elshafy Kheder, and A. Al-Majid (2010) described the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety. This study underscores the versatility of sulfur-containing heterocycles in organic synthesis, potentially applicable in creating novel materials with unique electronic properties for use in electronics and photonics (Mabkhot, Kheder, & Al-Majid, 2010).

Alternative Synthesis Approaches

The work by P. RAJA GOPAL et al. (2012) on an alternative synthesis of a key intermediate for antiarrhythmic drugs highlights the importance of developing efficient synthetic routes for pharmaceutical intermediates. It illustrates the chemical's role in facilitating the production of clinically relevant compounds, emphasizing the significance of organic synthesis in drug development (GOPAL et al., 2012).

Mechanism of Action

Benzimidazole derivatives

Benzimidazole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Nitrobenzoyl compounds

Nitrobenzoyl compounds are often used in the synthesis of pharmaceuticals. The nitro group is a powerful activating group that can enhance the reactivity of the benzoyl moiety .

properties

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-18-11-12-6-7-13(11)10(15)8-2-4-9(5-3-8)14(16)17/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLOFJALEGQSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

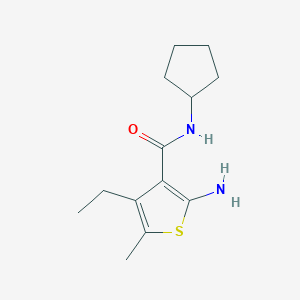

![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598465.png)

![2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2598471.png)

![[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2598485.png)

![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2598487.png)